molecular formula C8H19O4P B570151 Dibutyl Phosphate-d18 CAS No. 156213-21-7

Dibutyl Phosphate-d18

Cat. No. B570151
CAS RN: 156213-21-7
M. Wt: 228.32
InChI Key: JYFHYPJRHGVZDY-VAZJTQEUSA-N
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Description

Dibutyl Phosphate-d18 is a deuterium labeled compound . It is a pale-amber odorless liquid .


Molecular Structure Analysis

The molecular formula of Dibutyl Phosphate-d18 is C8H19O4P . The IUPAC name is bis (1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate . The InChI is InChI=1S/C8H19O4P/c1-3-5-7-11-13 (9,10)12-8-6-4-2/h3-8H2,1-2H3, (H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 .


Physical And Chemical Properties Analysis

Dibutyl Phosphate-d18 has a molecular weight of 228.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has 8 rotatable bonds . The topological polar surface area is 55.8 Ų . The heavy atom count is 13 . The isotope atom count is 18 .

Scientific Research Applications

Dibutyl Phosphate-d18: A Comprehensive Analysis of Scientific Research Applications

Safety and Hazards

Dibutyl Phosphate-d18 should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It causes severe skin burns and eye damage . It is suspected of causing cancer .

Future Directions

Dibutyl Phosphate-d18 is a stable isotope labelled compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

properties

{ "Design of the Synthesis Pathway": "Dibutyl Phosphate-d18 can be synthesized by the reaction of butanol-d18 with phosphorus oxychloride followed by the reaction with sodium hydroxide.", "Starting Materials": ["Butanol-d18", "Phosphorus oxychloride", "Sodium hydroxide", "Anhydrous dichloromethane"], "Reaction": [ "Add butanol-d18 (10 mmol) to a flask containing anhydrous dichloromethane (20 mL) under stirring.", "Add phosphorus oxychloride (10 mmol) dropwise to the flask while maintaining the temperature below 10°C.", "After the addition is complete, stir the reaction mixture for 1 hour at room temperature.", "Add ice-cold water (50 mL) to the reaction mixture and stir for 10 minutes.", "Extract the organic layer with dichloromethane (3 × 20 mL).", "Combine the organic layers and wash with water (50 mL) and brine (50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain dibutyl phosphate-d18 as a colorless liquid.", "Add sodium hydroxide (10 mmol) to the dibutyl phosphate-d18 and stir for 1 hour at room temperature.", "Extract the organic layer with dichloromethane (3 × 20 mL).", "Combine the organic layers and wash with water (50 mL) and brine (50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain dibutyl phosphate-d18 as a colorless liquid." ] }

CAS RN

156213-21-7

Product Name

Dibutyl Phosphate-d18

Molecular Formula

C8H19O4P

Molecular Weight

228.32

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate

InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

JYFHYPJRHGVZDY-VAZJTQEUSA-N

SMILES

CCCCOP(=O)(O)OCCCC

synonyms

1-Butan-1,1,2,2,3,3,4,4,4-d18-ol Hydrogen Phosphate;  Butyl Phosphate, (BuO)2(HO)PO-d18;  DBP-d18;  DP 4-d18;  DP 4 (coupling agent)-d18;  Di-n-Butyl Phosphate-d18;  Dibutyl Acid Phosphate-d18;  Dibutyl Hydrogen Phosphate-d18;  Dibutyl Phosphate-d18;  HDBP-d1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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